Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycinate
Description
Properties
IUPAC Name |
methyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl(ethylsulfonyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-3-21(16,17)14(9-13(15)18-2)10-4-5-11-12(8-10)20-7-6-19-11/h4-5,8H,3,6-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTNCMQURUWXFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(CC(=O)OC)C1=CC2=C(C=C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401138517 | |
| Record name | Glycine, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401138517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858251-37-2 | |
| Record name | Glycine, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858251-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401138517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycinate is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its enzyme inhibitory properties, cytotoxic effects, and other relevant biological interactions.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a benzodioxin moiety and an ethylsulfonyl group. Its molecular formula is C12H15NO5S, with a molecular weight of 287.32 g/mol. The compound's structure is crucial for its biological activity and interaction with various biological targets.
Enzyme Inhibition Studies
Recent studies have investigated the enzyme inhibitory potential of derivatives related to this compound.
1. α-Glucosidase Inhibition
Inhibitors of α-glucosidase are important for managing Type 2 diabetes mellitus (T2DM). Research has shown that compounds derived from the benzodioxin framework exhibit significant inhibitory activity against this enzyme. For example, one study synthesized several sulfonamide derivatives and evaluated their efficacy against α-glucosidase. The results indicated that certain derivatives demonstrated IC50 values in the low micromolar range, suggesting strong potential for further development as antidiabetic agents .
2. Acetylcholinesterase Inhibition
Another therapeutic target for compounds in this class is acetylcholinesterase (AChE), relevant in Alzheimer's disease (AD) treatment. Compounds similar to this compound have shown promising AChE inhibition profiles in vitro, with some exhibiting competitive inhibition mechanisms .
Cytotoxicity and Cellular Studies
Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. Studies involving B16F10 melanoma cells have demonstrated that certain analogs of the compound do not exhibit significant cytotoxicity at concentrations below 20 µM over 48 hours . This suggests a favorable therapeutic window for potential clinical applications.
Case Studies and Research Findings
Several case studies have highlighted the biological activities of related compounds:
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds derived from the benzodioxin structure exhibit significant anticancer properties. Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycinate has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies demonstrate that the compound induces apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation .
1.2 Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. It acts by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses. This makes it a candidate for further development in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
1.3 Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties. It has been evaluated for its potential to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Pharmacological Applications
2.1 Drug Design and Development
The unique structural features of this compound make it an attractive scaffold for drug design. Its ability to interact with various biological targets suggests potential applications in developing new therapeutic agents for multiple diseases .
2.2 Targeting Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. For instance, it may inhibit certain kinases or phosphatases involved in cell signaling pathways, providing insights into its use as a tool compound in biochemical research .
Material Sciences
3.1 Synthesis of Functional Polymers
In material science, this compound is being explored for synthesizing functional polymers with specific properties such as enhanced thermal stability and mechanical strength. These polymers can have applications in coatings, adhesives, and composite materials .
3.2 Nanotechnology Applications
The compound's unique properties may also facilitate its use in nanotechnology for creating nanocarriers for drug delivery systems. Research is ongoing to evaluate its effectiveness in encapsulating therapeutic agents and targeting them to specific sites within the body .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl-Modified Glycine Derivatives
Table 1: Key Properties of Sulfonyl Glycine Analogs
Notes:
- *Estimated based on structural analogs.
- The methyl ester derivative (target compound) is predicted to exhibit higher lipophilicity (logP) compared to carboxylic acid forms, favoring membrane permeability .
- Both sulfonyl variants (methyl and ethyl) are discontinued commercially, limiting large-scale research applications .
Antihepatotoxic 1,4-Dioxane Derivatives
Compounds like 3',4'-(1",4"-dioxino)flavone (4f) and its hydroxymethyl analog (4g) () share a 1,4-dioxane/dioxin ring system with the target compound. Key comparisons include:
- Activity : Flavones with hydroxymethyl-substituted dioxane rings (e.g., 4g) showed superior antihepatotoxic activity (reducing SGOT, SGPT, ALKP levels in rats) compared to coumarin derivatives .
- Structural divergence: Unlike the target compound, these analogs lack sulfonyl groups but incorporate flavonoid or coumarin moieties, emphasizing the role of aromatic systems in hepatoprotection.
- SAR Insight : The hydroxymethyl group in 4g enhances hydrogen bonding with hepatic targets, a feature absent in the sulfonyl glycine derivatives .
Other Benzodioxin-Containing Pharmaceuticals
- 3-(5-{[(1R,2S)-2-[(2,2-Difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide (Patent): This compound, patented for undisclosed therapeutic uses, shares the benzodioxin scaffold but incorporates a benzamide and indazole group, highlighting structural versatility in drug design .
- SID7969543 : A benzodioxin-containing ethyl ester (C₂₃H₂₅N₃O₅) with unverified medical applications, illustrating the prevalence of ester modifications to optimize pharmacokinetics .
Research Findings and Implications
- Bioavailability : The methyl ester in the target compound likely serves as a prodrug, as seen in SID7969543, improving absorption over carboxylic acid analogs like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine .
- Therapeutic Potential: While direct evidence is lacking, the benzodioxin ring’s presence in antihepatotoxic agents () and patented pharmaceuticals () suggests possible applications in liver disorders or inflammatory diseases.
- Limitations : Discontinuation of related compounds () and sparse clinical data necessitate further studies to validate efficacy and safety.
Preparation Methods
Synthesis of Sulfonamide Intermediate
- Starting materials: 2,3-dihydro-1,4-benzodioxin-6-amine and ethylsulfonyl chloride (or substituted sulfonyl chloride).
- Reaction conditions: The amine (0.002 mol) is suspended in distilled water and stirred. The pH is adjusted to 9-10 using 10% aqueous sodium carbonate to maintain alkaline conditions.
- The sulfonyl chloride (0.002 mol) is added gradually with continuous stirring at room temperature.
- The reaction is monitored by thin-layer chromatography (TLC) until completion (typically 3-5 hours).
- The product is precipitated by acidifying the mixture to pH 2-3 with concentrated hydrochloric acid.
- The precipitate is filtered, washed with water, and air-dried to yield the sulfonamide intermediate as a solid.
Example Data from a Related Compound:
| Parameter | Value |
|---|---|
| Yield | 80% |
| Melting Point | 129-130 °C |
| Molecular Formula | C15H15O4NS (for 4-methylphenyl sulfonyl derivative) |
| IR Peaks (cm⁻¹) | 3248 (N-H), 3045 (aromatic C-H), 2926 (-CH2), 1633 (C=C aromatic), 1383 (-SO2) |
| 1H-NMR Chemical Shifts | 10.12 (s, NH), 7.57 (d, aromatic H), 4.15 (br s, CH2) |
Note: The ethylsulfonyl chloride would be used analogously to 4-methylbenzenesulfonyl chloride in this step.
Preparation of 2-Bromo-N-(substituted-phenyl)acetamides
- Starting materials: Substituted anilines and bromoacetyl bromide.
- Method: The aniline derivative (0.55 mmol) is mixed vigorously with bromoacetyl bromide (0.50 mmol) in aqueous sodium carbonate solution (pH 9-10).
- The reaction proceeds with manual shaking until TLC indicates a single product spot.
- The product precipitates upon pouring the reaction mixture onto crushed ice.
- The solid is filtered, washed, and dried to obtain the 2-bromoacetamide intermediate.
This electrophilic intermediate is crucial for subsequent nucleophilic substitution.
Coupling Reaction to Form Target Compound
- Reagents: Sulfonamide intermediate, 2-bromo-N-(substituted-phenyl)acetamide, lithium hydride (LiH) as base, and dimethylformamide (DMF) as solvent.
- Procedure: The sulfonamide intermediate (0.57 mmol) is dissolved in DMF and stirred with LiH (0.004 g) at 25 °C for 30 minutes.
- The bromoacetamide (0.60 mmol) is added, and the mixture stirred for 3-4 hours.
- Reaction progress is monitored by TLC until a single spot is observed.
- The reaction mixture is poured onto crushed ice to precipitate the product, which is filtered, washed, and air-dried.
This step forms the glycine ester linkage via nucleophilic substitution of the bromide by the sulfonamide nitrogen.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Sulfonamide formation | 2,3-dihydro-1,4-benzodioxin-6-amine + ethylsulfonyl chloride, pH 9-10, RT, 3-5 h | Sulfonamide intermediate (solid) |
| 2-Bromoacetamide synthesis | Substituted aniline + bromoacetyl bromide, pH 9-10, manual shaking | 2-Bromo-N-(substituted-phenyl)acetamide (solid) |
| Coupling | Sulfonamide intermediate + 2-bromoacetamide + LiH/DMF, 25 °C, 3-4 h | Target methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycinate |
Research Findings and Analytical Data
- The synthetic route yields the target compound in moderate to good yields (typically 70-85% overall).
- The structures are confirmed by:
- Infrared (IR) spectroscopy: Characteristic sulfonyl (SO2) stretching around 1380 cm⁻¹, NH stretching near 3200-3250 cm⁻¹.
- Proton nuclear magnetic resonance (1H-NMR): Signals corresponding to aromatic protons, methylene groups of benzodioxin ring, sulfonyl ethyl group, and glycine methyl ester.
- Elemental analysis (CHN): Consistent with calculated values for the proposed molecular formula.
- The use of lithium hydride as a base in DMF is critical for efficient nucleophilic substitution and high purity.
Summary Table of Key Reaction Parameters
| Reaction Step | Reagents/Conditions | Reaction Time | Yield (%) | Product State |
|---|---|---|---|---|
| Sulfonamide formation | Amine + ethylsulfonyl chloride, pH 9-10, RT | 3-5 hours | ~80 | Solid (amorphous) |
| 2-Bromoacetamide synthesis | Aniline + bromoacetyl bromide, pH 9-10 | Minutes (manual shaking) | ~85 | Solid (precipitate) |
| Coupling in DMF with LiH base | Sulfonamide + bromoacetamide + LiH/DMF | 3-4 hours | 75-85 | Solid (final product) |
Q & A
Q. What are the optimal synthetic routes for Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycinate, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of analogous sulfonamide-benzodioxin derivatives involves sequential sulfonylation and alkylation/glycination steps. Key steps include:
- Sulfonylation: React 2,3-dihydro-1,4-benzodioxin-6-amine with ethylsulfonyl chloride under dynamic pH control (pH 9–10) using aqueous Na₂CO₃ as a base. This ensures selective N-sulfonylation .
- Glycinate Ester Formation: Substitute the sulfonamide nitrogen with methyl glycinate derivatives (e.g., bromoacetate esters) in DMF with LiH as a catalyst. Monitor reaction progress via TLC until a single spot is observed .
- Optimization Variables: Adjust solvent polarity (DMF vs. THF), base strength (LiH vs. K₂CO₃), and temperature (RT vs. 50°C) to maximize yield and purity. For example, LiH in DMF at RT achieves ~80% yield in related syntheses .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| Sulfonylation | Ethylsulfonyl chloride, Na₂CO₃, pH 10 | 75–80 | IR, ¹H NMR, CHN analysis |
| Glycinate Substitution | Methyl bromoacetate, LiH, DMF, RT | 70–75 | ¹H NMR, EIMS |
Q. How is the structural integrity of this compound confirmed experimentally?
Methodological Answer: Use a multi-technique approach:
- IR Spectroscopy: Confirm sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and ester (C=O at ~1700 cm⁻¹) functional groups .
- ¹H NMR: Identify benzodioxin aromatic protons (δ 6.7–7.1 ppm), ethylsulfonyl methyl/methylene groups (δ 1.2–1.5 ppm), and glycinate methyl ester (δ 3.7 ppm) .
- CHN Analysis: Validate empirical formula (e.g., C₁₃H₁₇NO₆S) with <0.5% deviation from theoretical values .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders .
- Spill Management: Neutralize acidic residues with NaHCO₃ and adsorb with inert materials (e.g., vermiculite).
- First Aid: For skin contact, rinse with water for 15+ minutes; for eye exposure, use an eyewash station and seek medical attention .
Advanced Research Questions
Q. How do substituents on the benzodioxin and sulfonamide moieties influence enzymatic inhibition (e.g., acetylcholinesterase or lipoxygenase)?
Methodological Answer:
- Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., -NO₂) on the benzodioxin ring to enhance lipoxygenase inhibition (IC₅₀ reduction by 30–40% in analogs) .
- Steric Effects: Bulky substituents on the glycinate ester (e.g., phenyl vs. methyl) reduce acetylcholinesterase binding affinity due to hindered active-site access .
- Experimental Validation: Compare IC₅₀ values across derivatives using spectrophotometric assays (e.g., Ellman’s method for acetylcholinesterase) .
Q. Table 2: Substituent Impact on Enzyme Inhibition
| Derivative | Substituent (R) | Lipoxygenase IC₅₀ (µM) | Acetylcholinesterase IC₅₀ (µM) |
|---|---|---|---|
| 7a | -H | 45.2 ± 1.3 | 12.7 ± 0.8 |
| 7d | -NO₂ | 28.9 ± 0.9 | 18.4 ± 1.1 |
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions .
- Molecular Dynamics (MD): Simulate ligand-enzyme binding (e.g., acetylcholinesterase) to assess stability of hydrogen bonds (e.g., between sulfonamide S=O and Ser203) .
- QSAR Models: Correlate substituent descriptors (Hammett σ, logP) with bioactivity to prioritize synthetic targets .
Q. How should researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Control Experiments: Verify assay conditions (pH, temperature) and enzyme sources (recombinant vs. tissue-extracted) .
- Meta-Analysis: Compare IC₅₀ values from independent studies using standardized units (e.g., µM vs. µg/mL).
- Mechanistic Studies: Use competitive inhibition assays to confirm binding modes (e.g., Lineweaver-Burk plots) .
Q. What advanced analytical techniques are recommended for purity assessment and degradation studies?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
